

# Cloxacillin Impurity E: Molecular Characterization & Formation

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## Compound of Interest

*Compound Name:* Cloxacillin Sodium EP Impurity E

*CAS No.:* 18704-55-7

*Cat. No.:* B601448

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## Executive Technical Summary

Cloxacillin Impurity E is a high-molecular-weight dimerization product formed by the nucleophilic attack of 6-Aminopenicillanic Acid (6-APA) on the carbonyl carbon of the cloxacillin side-chain or beta-lactam ring, typically occurring during synthesis or improper storage. Unlike simple hydrolysis products (e.g., penicilloic acid), Impurity E represents a "polymerization" risk, often flagged for its potential immunogenicity.

Property	Technical Specification
Common Name	Cloxacillin Impurity E (EP)
Chemical Synonym	6-APA Cloxacillin Amide; Cloxacillin-6-APA Dimer
CAS Registry Number	18704-55-7
Molecular Formula	C <sub>27</sub> H <sub>28</sub> ClN <sub>5</sub> O <sub>7</sub> S <sub>2</sub>
Molecular Weight	634.12 g/mol
Monoisotopic Mass	633.1119 Da
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol; slightly soluble in water

## Chemical Identity & Structural Logic

IUPAC Name: (2S,5R,6R)-6-[[[(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid<sup>[1][2][3]</sup>

Structural Analysis: The molecule is essentially a dimer composed of two distinct moieties linked by an amide bond:

- **Moiety A (Acyl Donor):** A full cloxacillin molecule (or its activated derivative) acting as the electrophile.
- **Moiety B (Nucleophile):** A 6-Aminopenicillanic Acid (6-APA) core acting as the nucleophile via its free C6-amino group.

This structure retains two thiazolidine rings and two beta-lactam rings (unless one is opened during specific degradation pathways, though the formula C<sub>27</sub>H<sub>28</sub>... suggests both rings are intact, as ring opening would add H<sub>2</sub>O/methanol).

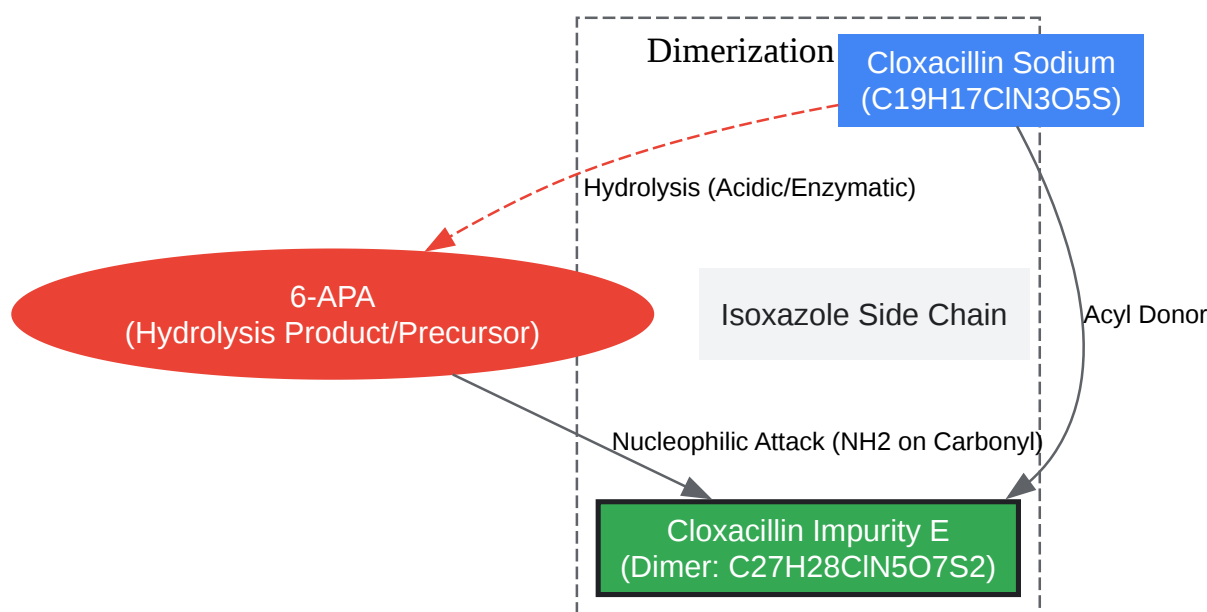
## Formation Mechanism & Pathway

The formation of Impurity E is a self-validating indicator of process inefficiency or instability. It requires the presence of free 6-APA, which can arise from two sources:

- Residual Precursor: Incomplete acylation during the synthesis of cloxacillin from 6-APA and the isoxazole acid chloride.
- Degradation (Hydrolysis): Hydrolytic cleavage of the amide side chain of cloxacillin, releasing 6-APA.

Once 6-APA is present, its nucleophilic amine attacks the exocyclic carbonyl of a cloxacillin molecule (or a reactive intermediate), forming a peptide-like bond.

## Mechanistic Pathway Diagram



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Caption: Formation pathway of Impurity E via the nucleophilic attack of 6-APA on the Cloxacillin carbonyl core.

## Analytical Profiling (HPLC & LC-MS)

To detect and quantify Impurity E, researchers must use Reverse Phase HPLC (RP-HPLC). Due to its high molecular weight and double-ring structure, Impurity E typically exhibits distinct

retention characteristics compared to the parent drug.

## Recommended HPLC Protocol

Note: This protocol is based on standard Ph. Eur. methods for penicillin impurities, optimized for dimer separation.

Parameter	Condition
Column	C18 End-capped (e.g., 250 mm x 4.6 mm, 5 $\mu$ m packing)
Mobile Phase A	Phosphate Buffer pH 5.0 (20 mM KH <sub>2</sub> PO <sub>4</sub> )
Mobile Phase B	Acetonitrile : Water (50:50 v/v)
Gradient	Time 0-30 min: 20% → 80% B (Linear Gradient)
Flow Rate	1.0 mL/min
Detection	UV @ 225 nm (Amide absorption)
Retention Logic	Impurity E is more hydrophobic than 6-APA but may elute near Cloxacillin due to the balance of polar amide bonds and hydrophobic rings.[1]

## Mass Spectrometry (MS) Identification

For LC-MS confirmation, look for the following signals in Positive Ion Mode (ESI+):

- [M+H]<sup>+</sup>: m/z 635.12
- [M+Na]<sup>+</sup>: m/z 657.10
- Fragmentation Pattern:
  - Loss of the isoxazole side chain.[4]
  - Cleavage at the amide linker yielding signals at m/z ~217 (6-APA core) and m/z ~436 (Cloxacillin core).

## Regulatory & Toxicology Context

- European Pharmacopoeia (Ph.[4][5][6] Eur.): Impurity E is a specified impurity.[3][4] The limit is typically set at NMT 0.20% (check specific monograph version).
- Toxicological Concern: As a beta-lactam dimer, Impurity E possesses high immunogenic potential. High-molecular-weight penicillin impurities are known haptens that can trigger anaphylactic reactions. Strict control is required not just for purity, but for patient safety.

## References

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- To cite this document: BenchChem. [Cloxacillin Impurity E: Molecular Characterization & Formation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b601448#molecular-weight-and-formula-of-cloxacillin-impurity-e\]](https://www.benchchem.com/product/b601448#molecular-weight-and-formula-of-cloxacillin-impurity-e)

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